2-(4-Chloro-2-methylphenyl)piperidine
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Overview
Description
2-(4-Chloro-2-methylphenyl)piperidine is an organic compound with the molecular formula C12H16ClN It is a derivative of piperidine, a six-membered heterocyclic amine, and features a chloro and methyl substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methylphenyl)piperidine typically involves the reaction of 4-chloro-2-methylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methylphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate and solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives.
Scientific Research Applications
2-(4-Chloro-2-methylphenyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: This compound can be used in the study of biological pathways and as a ligand in receptor binding studies.
Industry: In the industrial sector, it can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methylphenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The chloro and methyl substituents on the phenyl ring can influence the compound’s binding affinity and selectivity for these targets. The piperidine ring provides a scaffold that can interact with various biological molecules, potentially modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)piperidine: Lacks the methyl group, which can affect its chemical reactivity and biological activity.
2-(4-Methylphenyl)piperidine:
4-Chloro-2-methylphenylpiperazine: Contains a piperazine ring instead of a piperidine ring, resulting in different pharmacological properties.
Uniqueness
2-(4-Chloro-2-methylphenyl)piperidine is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which can enhance its chemical stability and influence its interaction with biological targets. This combination of substituents makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H16ClN |
---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16ClN/c1-9-8-10(13)5-6-11(9)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3 |
InChI Key |
NTUHCXPROWUJIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2CCCCN2 |
Origin of Product |
United States |
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